molecular formula C10H12N4O3 B2585081 2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE CAS No. 896061-90-8

2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE

Cat. No.: B2585081
CAS No.: 896061-90-8
M. Wt: 236.231
InChI Key: XJQFYWAMKUDKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group commonly found in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE typically involves the reaction of 3-methoxyphenylhydrazine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,3Z)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
  • Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • (3Z)-3-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one

Uniqueness

2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE is unique due to its specific hydrazone linkage and methoxy substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)hydrazinylidene]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-17-7-4-2-3-6(5-7)13-14-8(9(11)15)10(12)16/h2-5,13H,1H3,(H2,11,15)(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQFYWAMKUDKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NN=C(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.